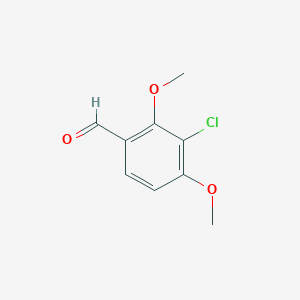
3-Chloro-2,4-dimethoxybenzaldehyde
Vue d'ensemble
Description
3-Chloro-2,4-dimethoxybenzaldehyde is a chemical compound with the molecular formula ClC6H2(OCH3)2CHO . It is related to 3,4-Dimethoxybenzaldehyde, which is known to form 1:1 inclusion complexes with cyclodextrins .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4-dimethoxybenzaldehyde consists of a benzene ring substituted with two methoxy groups and one chloro group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Applications De Recherche Scientifique
Medicine: Antiviral Research
3-Chloro-2,4-dimethoxybenzaldehyde: has potential applications in antiviral research. Its structural analogs have been used in the synthesis of compounds like (+)-lithospermic acid , which exhibits anti-HIV activity . This suggests that it could serve as a starting material for developing new antiviral agents.
Organic Synthesis: Building Blocks
In organic synthesis, this compound is a valuable building block. It’s used to synthesize a variety of molecules, including aryl aldehydes, alkynes, and heterocyclic compounds . Its reactivity makes it a versatile reagent for creating complex organic molecules.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that aldehydes can react with various biological molecules, including proteins and dna, potentially altering their function .
Mode of Action
Aldehydes like this compound can undergo nucleophilic addition reactions with amines to form imines, a process that is often involved in the formation of various bioactive compounds .
Biochemical Pathways
It is known that aldehydes can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution within the body.
Result of Action
The ability of aldehydes to react with biological molecules could potentially lead to alterations in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,4-dimethoxybenzaldehyde. For instance, the compound is sensitive to light and air , which could affect its stability and potency. Furthermore, the compound’s solubility in various solvents could influence its bioavailability and efficacy.
Propriétés
IUPAC Name |
3-chloro-2,4-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCSKPPTSIOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537573 | |
| Record name | 3-Chloro-2,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-dimethoxybenzaldehyde | |
CAS RN |
72482-14-5 | |
| Record name | 3-Chloro-2,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)
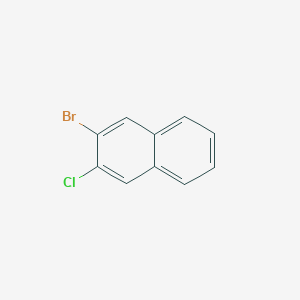
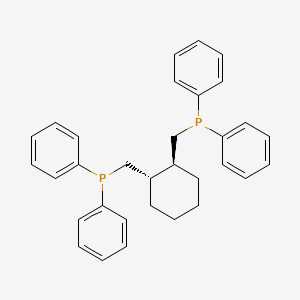
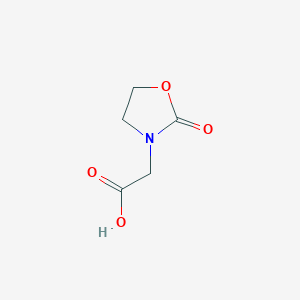
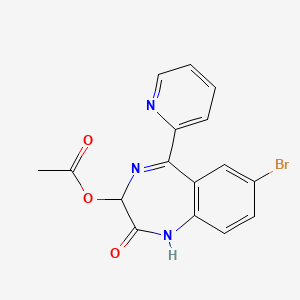
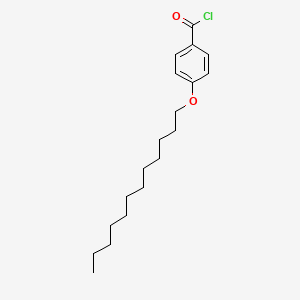


![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)
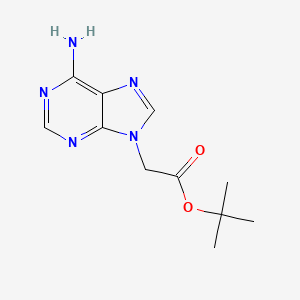
![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)
